p40 protein, human
Description
Historical Discovery and Nomenclature
The p40 protein was first identified in the late 1980s as part of the heterodimeric cytokine IL-12. Initially termed cytotoxic lymphocyte maturation factor (CLMF) or natural killer cell stimulatory factor (NKSF), it was later renamed IL-12 following the discovery that CLMF and NKSF were identical. The "p40" designation derives from its approximate molecular weight (40 kDa), while its partner subunits, p35 (35 kDa) and p19 (19 kDa), form IL-12 and IL-23, respectively.
| Key Discovery Milestones | Year | Reference |
|---|---|---|
| Identification as CLMF/NKSF | 1989 | Kobayashi et al. (1989) |
| Recognition as IL-12 subunit | 1990 | Stern et al. (1990) |
| Cloning of IL12B gene | 1992 | Sieburth et al. (1992) |
Genetic Encoding: The IL12B Gene
The IL12B gene (located on chromosome 5q31–33 in humans) encodes the p40 subunit. Spanning approximately 30 kb, it comprises eight exons and seven introns, producing a transcript of ~1.5 kb. The gene exhibits polymorphisms linked to autoimmune diseases, including multiple sclerosis and inflammatory bowel disease.
| Genetic Features of IL12B | Details |
|---|---|
| Chromosomal location | 5q31–33 |
| Exon count | 8 |
| Transcript length | ~1.5 kb |
| Key associated conditions | Immunodeficiency, multiple sclerosis, asthma, psoriasis |
Recessive mutations in IL12B (e.g., large deletions or frameshifts) impair IL-12/IL-23 production, leading to severe mycobacterial infections. Promoter polymorphisms (e.g., rs3212227, rs6887695) influence cytokine levels and disease susceptibility.
p40 as a Component of IL-12 and IL-23 Cytokines
p40 forms disulfide-bonded heterodimers with p35 (IL-12) and p19 (IL-23). These cytokines share structural and functional overlaps but exhibit distinct roles:
| Cytokine | Subunits | Primary Functions | Key Receptors |
|---|---|---|---|
| IL-12 (p70) | p40 + p35 | Th1 differentiation, IFN-γ induction, NK cell activation | IL-12Rβ1, IL-12Rβ2 |
| IL-23 (p19) | p40 + p19 | Th17 differentiation, chronic inflammation | IL-12Rβ1, IL-23R |
Excess p40 is secreted as homodimers (p40₂), which antagonize IL-12 signaling by competing for receptor binding. This regulatory mechanism modulates immune responses in autoimmune diseases and cancer.
Evolutionary Conservation and Phylogenetic Analysis
The IL12B gene is highly conserved across mammals, reflecting its evolutionary importance. Human p40 shares ~85% amino acid identity with murine p40, with conserved regions critical for cytokine assembly and receptor binding.
| Species | Amino Acid Identity | Functional Conservation |
|---|---|---|
| Human vs. Mouse | 85% | IL-12/IL-23 signaling, Th1/Th17 |
| Human vs. Primate | >90% | Immune defense against pathogens |
Orthologs in non-mammalian species (e.g., birds, fish) show reduced homology, suggesting divergent roles in lower vertebrates.
Significance in Immunological Research
p40 is pivotal in bridging innate and adaptive immunity. Its dysregulation contributes to autoimmune diseases (e.g., psoriasis, rheumatoid arthritis) and inflammatory disorders. Therapeutic targeting of p40 (e.g., ustekinumab, an anti-IL-12/IL-23 monoclonal antibody) has shown efficacy in modulating immune responses.
Key Research Directions:
- Autoimmunity: p40 overexpression exacerbates Th1/Th17 responses, while deficiency predisposes to infections.
- Cancer Immunotherapy: IL-12’s anti-tumor potential is offset by p40-driven homodimer immunosuppression.
- Vaccine Development: p40 homodimers may enhance vaccine efficacy by balancing pro-inflammatory and regulatory signals.
Properties
CAS No. |
148349-28-4 |
|---|---|
Molecular Formula |
C8H11ClO2 |
Synonyms |
p40 protein, human |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Human Delta-Np63 (p40)
Delta-Np63 (p40) is a truncated isoform of the p63 protein, encoded by the TP63 gene. Unlike IL-12 p40, Delta-Np63 is a nuclear protein involved in epithelial development and squamous cell carcinoma (SqCC) pathogenesis. It lacks the transactivation domain of full-length p63 (TAp63) and acts as a dominant-negative regulator of p53 and TAp63, promoting cell proliferation and survival .
- Key Differences: Function: Delta-Np63 is a transcription factor, whereas IL-12 p40 is a secreted cytokine. Clinical Utility: Delta-Np63 is a diagnostic marker for SqCC (100% specificity in lung cancer subtyping), while IL-12 p40 is a therapeutic target . Structure: Delta-Np63 contains a DNA-binding domain but lacks the N-terminal transactivation domain present in TAp63 .
Lysosomal Membrane Protein p40 (Human)
This 40 kDa protein is an integral lysosomal membrane component with seven transmembrane domains and four lysosomal sorting motifs.
- Key Differences :
Murine IL-12 p40
Murine IL-12 p40 shares 70% amino acid identity with its human counterpart, enabling cross-species functional studies. However, murine IL-12 heterodimers require species-matched p35 subunits for activity, unlike human IL-12, which is inactive in mice .
Probiotic-Derived p40 (Lactobacillus casei)
The p40 protein from L. casei activates epidermal growth factor receptor (EGFR) signaling in intestinal epithelial cells, mimicking the probiotic effects of L. rhamnosus GG (LGG) p40. While structurally distinct from IL-12 p40, both proteins influence immune pathways—probiotic p40 promotes mucosal repair, whereas IL-12 p40 drives inflammation .
Plant p40
Plant p40 proteins (e.g., in Glycine max) are ribosome-associated acidic proteins that regulate translation during active growth phases. They lack cytokine-like domains but share functional parallels with human p40 in modulating cellular proliferation .
Sea Urchin Laminin-Binding Protein (spLBP/p40)
In Strongylocentrotus purpuratus, spLBP/p40 is a 67 kDa protein involved in embryonic development.
Yeast p40
Yeast p40 contains PEST motifs (rich in proline, glutamate, serine, threonine), marking it for rapid degradation. It regulates cell cycle progression, contrasting with IL-12 p40’s immune functions .
Data Tables
Table 1: Comparative Overview of p40 Proteins
Table 2: Functional Roles and Associated Pathways
Q & A
Q. What are the structural and functional roles of p40 in interleukin complexes such as IL-12 and IL-23?
The p40 subunit (encoded by IL12B) forms heterodimers with p35 (IL-12) or p19 (IL-23), enabling receptor binding and immune activation. Structural studies show p40 binds IL-12RB1, while p35/p19 binds IL-12RB2/IL-23R, respectively . Methodologically, recombinant p40 proteins (e.g., His-tagged versions) are used in ELISA, immunoblotting, and receptor-binding assays (e.g., BLI assays with IL-12RB1-Fc fusion proteins) to map interaction domains .
Q. What experimental techniques are commonly used to study p40-RNA interactions in retrotransposon biology?
p40 encoded by LINE-1 retrotransposons binds single-strand RNA via sequence-specific motifs. Key methods include:
- Immunoprecipitation (IP) : Use anti-p40 antibodies to isolate RNA-protein complexes from cell lysates .
- RNase protection assays : Digest RNA-protein complexes with RNase T1 to identify protected regions (e.g., A/B segments in L1Hs RNA) .
- Control experiments : Compare binding in p40-deficient cells (e.g., HeLa) to confirm specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in p40’s binding partners across studies?
Discrepancies arise due to p40’s promiscuity (e.g., binding IL-12, IL-23, and free p40 homodimers). Strategies include:
- Affinity measurements : Use surface plasmon resonance (SPR) or BLI to quantify binding constants (e.g., p40 binds IL-12RB1 with ~3.78 nM affinity ).
- Structural modeling : Predict interaction interfaces using tools like I-TASSER or AlphaFold .
- Context-specific assays : Test binding under physiological conditions (e.g., redox state, co-factors) .
Q. How to design experiments analyzing p40’s role in autoimmune diseases like systemic lupus erythematosus (SLE)?
- Clinical correlation : Measure serum p40 levels and anti-p40 IgG via ELISA in SLE vs. healthy cohorts. SLE patients show elevated reactivity (e.g., 6/7 SLE sera vs. weaker bands in controls ).
- Functional assays : Test recombinant p40’s effect on T-cell cytokine production (e.g., IFN-γ) using PBMCs .
- Statistical rigor : Apply ANOVA and LSD post-hoc tests to compare groups, as done in D. magna protein studies .
Q. What methodologies are critical for studying p40’s role in LINE-1 retrotransposition?
- In vitro binding assays : Incubate purified p40 multimers with radiolabeled L1Hs RNA and immunoprecipitate with anti-p40 IgG .
- Cross-linking : Confirm multimer formation using glutaraldehyde and Western blotting .
- Negative controls : Use β-actin RNA or p40-free HeLa extracts to rule out non-specific interactions .
Q. How can combinatorial assembly of p40 with multiple partners be systematically investigated?
- Pull-down assays : Co-express p40 with candidate partners (e.g., p19, p35) in HEK293 cells and isolate complexes via affinity tags .
- Mass spectrometry : Identify co-purified proteins in p40 complexes .
- Kinetic analysis : Compare assembly rates using stopped-flow fluorescence or microfluidic platforms .
Data Analysis and Reporting
Q. How should researchers statistically analyze dose-dependent effects of p40 in experimental models?
- Regression models : Apply polynomial regression (e.g., 2nd-order) to correlate variables like feed protein content and biomass (R² = 0.9859 in D. magna studies ).
- ANOVA with post-hoc tests : Use LSD or Tukey’s HSD to compare means across treatment groups (e.g., P30 vs. P40 ).
Q. What guidelines ensure reproducibility in p40-related preclinical studies?
Follow NIH reporting standards:
- Detailed protocols : Specify p40 source (recombinant vs. endogenous), purification methods (e.g., affinity chromatography ), and storage conditions (-80°C, avoid freeze-thaw ).
- Blinding/Randomization : Mandatory for animal studies to reduce bias .
- Data deposition : Submit raw data (e.g., ELISA, RNA-seq) to repositories like Human ProteinPedia .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
